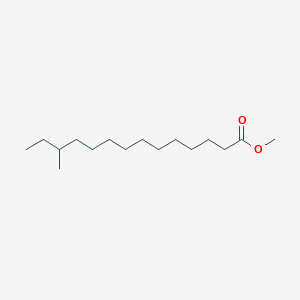

Methyl 12-methyltetradecanoate

Description

This compound has been reported in Streptomyces malaysiense, Streptomyces malaysiensis, and Streptomyces lydicus with data available.

Structure

3D Structure

Properties

IUPAC Name |

methyl 12-methyltetradecanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H32O2/c1-4-15(2)13-11-9-7-5-6-8-10-12-14-16(17)18-3/h15H,4-14H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BJIUDNXPLSJWKE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)CCCCCCCCCCC(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H32O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20965581 | |

| Record name | Methyl 12-methyltetradecanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20965581 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

256.42 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5129-66-8 | |

| Record name | Methyl 12-methyltetradecanoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5129-66-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tetradecanoic acid, 12-methyl-, methyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005129668 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methyl 12-methyltetradecanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20965581 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Chemical and physical properties of Methyl 12-methyltetradecanoate.

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 12-methyltetradecanoate is a branched-chain fatty acid methyl ester (FAME) that has garnered interest in various scientific fields, from microbiology to cancer research. As an anteiso-fatty acid, its structure plays a crucial role in the fluidity of bacterial cell membranes, enabling adaptation to environmental stress. Furthermore, its precursor, 12-methyltetradecanoic acid, has demonstrated potential as an anti-cancer agent. This technical guide provides a comprehensive overview of the chemical and physical properties of this compound, detailed experimental protocols for its synthesis and analysis, and an exploration of its biological significance and potential therapeutic applications.

Chemical and Physical Properties

This compound is a colorless liquid with an aromatic odor.[1] It is soluble in organic solvents such as alcohols, ethers, and chloroform (B151607), but insoluble in water.[1] A summary of its key chemical and physical properties is presented in Table 1.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Source(s) |

| IUPAC Name | This compound | [2] |

| Synonyms | 12-Methyltetradecanoic acid methyl ester, Methyl 12-methylmyristate, Anteiso C15 methyl ester | [3][4] |

| CAS Number | 5129-66-8 | [3][5] |

| Molecular Formula | C₁₆H₃₂O₂ | [3][5] |

| Molecular Weight | 256.42 g/mol | [3][5][6] |

| Appearance | Liquid | [4][5] |

| Boiling Point | 296.8 °C at 760 mmHg | [5] |

| Density | 0.864 g/cm³ | [5] |

| Vapor Pressure | 0.0014 mmHg at 25°C | [5] |

| Flash Point | 134.7 °C | [5] |

| Solubility | Soluble in alcohol, ether, chloroform; Insoluble in water | [1] |

| LogP | 6.6 - 6.743 | [5][7] |

| Storage Temperature | 2-8°C or in a freezer | [3][4][5] |

| Kovats Retention Index | 1771, 1777, 1781.6, 1781.9, 1785.7, 1786 | [2] |

Experimental Protocols

Synthesis: Acid-Catalyzed Esterification

A common and effective method for the synthesis of this compound is the acid-catalyzed esterification of its corresponding carboxylic acid, 12-methyltetradecanoic acid, with methanol (B129727).[1]

Materials:

-

12-methyltetradecanoic acid

-

Anhydrous methanol

-

Concentrated sulfuric acid (catalyst)

-

Sodium bicarbonate solution (saturated)

-

Anhydrous magnesium sulfate (B86663) or sodium sulfate

-

Organic solvent for extraction (e.g., hexane (B92381) or diethyl ether)

-

Round-bottom flask

-

Reflux condenser

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a round-bottom flask, dissolve 12-methyltetradecanoic acid in an excess of anhydrous methanol.

-

Slowly add a catalytic amount of concentrated sulfuric acid to the solution while stirring.

-

Attach a reflux condenser and heat the mixture to reflux for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Remove the excess methanol using a rotary evaporator.

-

Dissolve the residue in an organic solvent such as hexane or diethyl ether and transfer it to a separatory funnel.

-

Wash the organic layer sequentially with water and then with a saturated sodium bicarbonate solution to neutralize the acidic catalyst.

-

Wash again with water until the aqueous layer is neutral.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter to remove the drying agent and evaporate the solvent under reduced pressure to obtain the crude this compound.

Purification: Column Chromatography

The crude product can be purified by column chromatography on silica (B1680970) gel.

Materials:

-

Crude this compound

-

Silica gel (for column chromatography)

-

Hexane

-

Ethyl acetate (B1210297)

-

Chromatography column

-

Collection tubes

Procedure:

-

Prepare a slurry of silica gel in hexane and pack it into a chromatography column.

-

Dissolve the crude product in a minimal amount of hexane and load it onto the column.

-

Elute the column with a gradient of ethyl acetate in hexane, starting with pure hexane.

-

Collect fractions and monitor them by TLC to identify those containing the pure product.

-

Combine the pure fractions and evaporate the solvent to yield purified this compound.

Analytical Characterization

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a standard technique for the analysis of FAMEs.

-

Column: A non-polar or medium-polar capillary column, such as one coated with 5% phenyl methylpolysiloxane, is suitable.

-

Injector Temperature: 250 °C

-

Oven Temperature Program: Start at a lower temperature (e.g., 100 °C), hold for a few minutes, then ramp up to a higher temperature (e.g., 250 °C) at a rate of 5-10 °C/min.

-

Carrier Gas: Helium at a constant flow rate.

-

Mass Spectrometer: Operated in electron ionization (EI) mode. The mass spectrum of this compound will show a molecular ion peak (M⁺) at m/z 256, along with characteristic fragmentation patterns for FAMEs.[8]

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are used to confirm the structure of the molecule.

-

Solvent: Deuterated chloroform (CDCl₃)

-

¹H NMR: Expected signals include a singlet for the methoxy (B1213986) protons (~3.6 ppm), a triplet for the terminal methyl group of the main chain, a doublet for the methyl group at the branch point, and a series of multiplets for the methylene (B1212753) and methine protons along the carbon chain.

-

¹³C NMR: The spectrum will show distinct signals for the carbonyl carbon (~174 ppm), the methoxy carbon (~51 ppm), and the individual carbons of the fatty acid chain, with the branched carbon and the carbons near the ester group having characteristic chemical shifts.

Biological Significance and Signaling Pathways

This compound is a naturally occurring compound found in various organisms, including bacteria, plants, and insects.[5][9] As an anteiso-branched-chain fatty acid, it plays a critical role in regulating the fluidity of cell membranes, particularly in bacteria, allowing them to adapt to changes in temperature and other environmental stressors.

Anti-Cancer Activity of 12-Methyltetradecanoic Acid

The precursor to this compound, 12-methyltetradecanoic acid (12-MTA), has shown promising anti-cancer properties. Studies have demonstrated that 12-MTA can inhibit the proliferation of prostate cancer cells (PC3) by inducing apoptosis. This effect is linked to the inhibition of the 5-lipoxygenase (5-LOX) pathway.

Signaling Pathway of 12-MTA in Cancer Cells

The diagram below illustrates the proposed mechanism of action for 12-MTA in inhibiting cancer cell proliferation.

Caption: Proposed signaling pathway of 12-MTA in cancer cells.

12-MTA inhibits the enzyme 5-lipoxygenase, which is responsible for converting arachidonic acid into 5-hydroxyeicosatetraenoic acid (5-HETE). 5-HETE is a known signaling molecule that promotes cell proliferation. By reducing the levels of 5-HETE, 12-MTA effectively curtails the pro-proliferative signal, leading to the induction of apoptosis (programmed cell death) in cancer cells.

Experimental Workflow Overview

The following diagram provides a logical workflow for the synthesis, purification, and analysis of this compound.

References

- 1. Iso- and anteiso-fatty acids in bacteria: biosynthesis, function, and taxonomic significance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. FA purification | Cyberlipid [cyberlipid.gerli.com]

- 3. Iso- and anteiso-fatty acids in bacteria: biosynthesis, function, and taxonomic significance - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Inhibition of proliferation of PC3 cells by the branched-chain fatty acid, 12-methyltetradecanoic acid, is associated with inhibition of 5-lipoxygenase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Purification of fatty acid methyl esters by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. aocs.org [aocs.org]

- 7. gcms.cz [gcms.cz]

- 8. Branched-Chain Fatty Acids and Membrane Function in Listeria Monocytogenes | National Agricultural Library [nal.usda.gov]

- 9. A rapid GC-MS method for quantification of positional and geometric isomers of fatty acid methyl esters - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Natural Sources of Methyl 12-methyltetradecanoate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 12-methyltetradecanoate is a branched-chain fatty acid methyl ester (FAME) belonging to the anteiso-series of fatty acids. This class of lipids is of significant interest to the scientific community due to its roles in microbial physiology, its potential as a biomarker, and its diverse biological activities. This technical guide provides an in-depth overview of the known natural sources of this compound, detailed experimental protocols for its extraction and identification, and a summary of its biosynthetic pathway. The information is presented to support research and development efforts in fields ranging from microbiology to pharmacology.

Natural Occurrence of this compound

This compound has been identified in a variety of natural sources, spanning the microbial, plant, and animal kingdoms. While its presence is often as a minor constituent of the total lipid profile, its consistent detection in certain organisms suggests specific biological roles.

Microbial Sources

Bacteria, particularly those of the genus Streptomyces, are notable producers of this compound. Several species have been reported to synthesize this compound.[1] Branched-chain fatty acids like 12-methyltetradecanoic acid are crucial for maintaining membrane fluidity in many bacteria, especially in response to environmental stress.[2]

Streptomyces species are well-known for their ability to produce a wide array of secondary metabolites with important industrial and medicinal applications. The production of 12-methyltetradecanoic acid, the precursor to this compound, can be influenced by culture conditions such as temperature, pH, and nutrient availability. For instance, in one study with Streptomyces sp. UST040711-290, the concentration of 12-methyltetradecanoic acid in the culture broth was found to be as high as 1,339 μg/L under optimized nutrient conditions.[3]

Plant Sources

Several plant species have been identified as sources of this compound, often as a component of their surface waxes or leaf lipids.

-

Kigelia africana : The epicuticular wax of Kigelia africana leaves has been shown to contain this compound.[4] One analysis reported that this compound constitutes approximately 0.29% of the total epicuticular wax.

-

Papaya (Carica papaya) : The leaves of the papaya plant are another documented source of this fatty acid methyl ester.[4][5] While its quantitative presence can vary, it is a consistent component of the leaf lipid profile.

Other Natural Sources

-

Vermicompost : Vermicompost, the product of composting using various worm species, has been found to contain this compound.[4][5] The microbial communities within the vermicompost are likely responsible for its synthesis.

-

Lipid-Reducing Granule Tea : This compound has also been identified as a volatile component in certain lipid-reducing granule teas.[4][5]

-

Ruminant Animals : Anteiso-fatty acids, including the parent acid of this compound, are found in ruminant animals. Their presence is attributed to the metabolic activities of microorganisms in the rumen.[2]

Quantitative Data Summary

The following table summarizes the available quantitative data for this compound in various natural sources. It is important to note that the concentration of this compound can be influenced by a multitude of factors including the specific species or cultivar, environmental conditions, and the developmental stage of the organism.

| Natural Source | Sample Type | Method of Analysis | Concentration/Yield | Reference |

| Streptomyces sp. UST040711-290 | Culture Broth | GC-MS | Up to 1,339 µg/L (of the parent fatty acid) | [3] |

| Kigelia africana | Epicuticular Leaf Wax | GC-MS | 0.29% of total wax |

Note: Quantitative data for papaya leaves, vermicompost, and lipid-reducing granule tea are not consistently reported in the available literature.

Experimental Protocols

The isolation and identification of this compound from natural sources typically involve solvent extraction followed by chromatographic analysis. The specific protocol can be adapted based on the source matrix.

Protocol 1: Extraction and Analysis of FAMEs from Bacterial Culture (Streptomyces sp.)

This protocol is based on methodologies for analyzing fatty acids from bacterial cultures.

1. Cell Culture and Harvesting:

-

Cultivate the Streptomyces strain in a suitable liquid medium under optimal conditions for growth and secondary metabolite production.

-

Harvest the bacterial cells by centrifugation at 10,000 x g for 15 minutes at 4°C.

-

Wash the cell pellet twice with sterile distilled water and lyophilize to obtain a dry cell weight.

2. Direct Transesterification:

-

To approximately 50 mg of lyophilized cells in a screw-capped glass tube, add 2 mL of 2.5% (v/v) sulfuric acid in methanol.

-

Add a known amount of an internal standard (e.g., methyl heptadecanoate) for quantification.

-

Seal the tube tightly and heat at 85°C for 2.5 hours in a heating block or water bath.

-

Cool the tube to room temperature.

3. Extraction of FAMEs:

-

Add 1 mL of 0.9% (w/v) NaCl solution and 1.5 mL of n-hexane to the tube.

-

Vortex vigorously for 2 minutes to extract the FAMEs into the hexane (B92381) layer.

-

Centrifuge at 3,000 x g for 5 minutes to separate the phases.

-

Carefully transfer the upper hexane layer containing the FAMEs to a clean vial.

-

Repeat the extraction with another 1.5 mL of n-hexane and combine the hexane fractions.

-

Dry the pooled hexane extract over anhydrous sodium sulfate.

4. GC-MS Analysis:

-

Analyze the hexane extract using a Gas Chromatograph coupled to a Mass Spectrometer (GC-MS).

-

GC Conditions (Example):

- Column: DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.

- Carrier Gas: Helium at a constant flow rate of 1 mL/min.

- Injector Temperature: 250°C.

- Oven Temperature Program: Initial temperature of 100°C, hold for 2 minutes, ramp to 280°C at 5°C/min, and hold for 10 minutes.

-

MS Conditions (Example):

- Ionization Mode: Electron Ionization (EI) at 70 eV.

- Mass Range: m/z 40-500.

-

Identification: Identify this compound by comparing its retention time and mass spectrum with that of an authentic standard.

Protocol 2: Extraction and Analysis of FAMEs from Plant Leaves (Kigelia africana or Carica papaya)

This protocol is adapted from general methods for the extraction of lipids from plant tissues.

1. Sample Preparation:

-

Collect fresh, healthy leaves and wash them with distilled water to remove any surface debris.

-

Air-dry the leaves in the shade or use a lyophilizer.

-

Grind the dried leaves into a fine powder using a blender or a mortar and pestle.

2. Solvent Extraction:

-

Perform a Soxhlet extraction on approximately 20 g of the powdered leaf material with n-hexane for 8 hours to extract the epicuticular waxes and other lipids.

-

Alternatively, use a chloroform:methanol (2:1, v/v) mixture for a more exhaustive lipid extraction.

-

Evaporate the solvent from the extract under reduced pressure using a rotary evaporator to obtain the crude lipid extract.

3. Transesterification:

-

Dissolve a known amount of the crude lipid extract (e.g., 100 mg) in 2 mL of toluene.

-

Add 4 mL of 1% sulfuric acid in methanol.

-

Reflux the mixture at 50°C for 12 hours.

-

Cool the reaction mixture to room temperature.

4. Extraction of FAMEs:

-

Add 5 mL of 5% (w/v) NaCl solution.

-

Extract the FAMEs twice with 5 mL of n-hexane.

-

Combine the hexane layers and wash with 2% (w/v) potassium bicarbonate solution, followed by distilled water.

-

Dry the hexane layer over anhydrous sodium sulfate.

5. GC-MS Analysis:

-

Analyze the resulting FAMEs solution using the GC-MS conditions described in Protocol 1.

-

Identify and quantify this compound by comparison with a standard.

Biosynthesis and Signaling Pathways

This compound is the methyl ester of 12-methyltetradecanoic acid, an anteiso-branched-chain fatty acid. The biosynthesis of anteiso-fatty acids in bacteria is a well-characterized process that utilizes precursors from amino acid metabolism.

Anteiso-Fatty Acid Biosynthesis Pathway

The biosynthesis of anteiso-fatty acids starts with the amino acid L-isoleucine. This pathway involves a series of enzymatic reactions that ultimately provide the branched-chain primer for fatty acid synthesis.

Caption: Biosynthesis pathway of this compound from L-isoleucine.

The key steps in this pathway are:

-

Primer Synthesis: L-isoleucine is converted to 2-methylbutyryl-CoA through the action of a branched-chain amino acid transaminase and a branched-chain α-keto acid dehydrogenase complex.

-

Fatty Acid Synthase (FAS) Initiation: The 2-methylbutyryl-CoA serves as a primer for the fatty acid synthase system. The enzyme β-ketoacyl-ACP synthase III (FabH) catalyzes the initial condensation reaction with malonyl-ACP.

-

Elongation: The fatty acid chain is elongated through multiple cycles of condensation, reduction, and dehydration reactions carried out by the enzymes of the FAS II system.

-

Termination and Esterification: The synthesis terminates with the formation of 12-methyltetradecanoyl-ACP. A thioesterase can then release the free fatty acid, 12-methyltetradecanoic acid. Subsequent esterification with methanol, which can occur naturally or as an artifact of the extraction process, yields this compound.

Experimental Workflow for Identification

The logical workflow for the identification of this compound from a natural source is depicted below.

Caption: Experimental workflow for the identification and quantification of this compound.

Conclusion

This compound is a naturally occurring branched-chain fatty acid methyl ester found in a range of biological sources, most notably in Streptomyces bacteria and certain plants. Its biosynthesis is intricately linked to amino acid metabolism, and its presence in cell membranes plays a role in adapting to environmental conditions. The protocols provided in this guide offer a robust framework for the extraction, identification, and quantification of this compound, thereby facilitating further research into its biological functions and potential applications. As analytical techniques continue to improve, it is likely that the list of natural sources for this compound will expand, and our understanding of its significance in nature will deepen.

References

A Technical Guide to the Biosynthetic Pathway of Methyl 12-methyltetradecanoate

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed overview of the biosynthetic pathway of methyl 12-methyltetradecanoate, an anteiso-branched-chain fatty acid methyl ester. It covers the metabolic route from its amino acid precursor, presents relevant quantitative data, outlines key experimental protocols for its study, and includes a visual representation of the pathway.

Introduction

This compound is the methyl ester of 12-methyltetradecanoic acid, a saturated branched-chain fatty acid.[1] This type of fatty acid, characterized by a methyl group on the antepenultimate carbon (the third carbon from the end), is classified as an anteiso-fatty acid.[2][3][4] Anteiso-fatty acids are significant components of the cell membranes in many bacteria, where they play a crucial role in regulating membrane fluidity.[3][5] Their unique physical properties, such as lower melting points compared to their straight-chain counterparts, make them subjects of interest in various biological and industrial applications.[6][7] This guide details the established biosynthetic route for this compound, primarily elucidated from studies in bacteria.

The Biosynthetic Pathway

The synthesis of 12-methyltetradecanoic acid, the precursor to its methyl ester, is a variation of the general fatty acid synthesis (FAS) pathway. The key distinction lies in the initial priming molecule used to start the elongation process. While straight-chain fatty acids typically use acetyl-CoA as a primer, the synthesis of anteiso-fatty acids utilizes a branched-chain primer derived from the amino acid L-isoleucine.[8]

The pathway can be divided into two main stages:

-

Primer Synthesis: The conversion of L-isoleucine into 2-methylbutyryl-CoA.

-

Chain Elongation: The sequential addition of two-carbon units to the primer via the fatty acid synthase (FAS) system.

-

Esterification: The final conversion of the fatty acid to its methyl ester.

2.1 Primer Synthesis from L-Isoleucine

The synthesis begins with the catabolism of the branched-chain amino acid L-isoleucine. This multi-step process generates the specific starter unit required for the synthesis of odd-numbered anteiso-fatty acids.

-

Step 1: Transamination: L-isoleucine is first transaminated to form α-keto-β-methylvaleric acid.

-

Step 2: Oxidative Decarboxylation: The branched-chain α-keto acid decarboxylase (BCKA) enzyme catalyzes the decarboxylation of α-keto-β-methylvaleric acid to produce 2-methylbutyryl-CoA.[8] This enzyme complex is essential for initiating branched-chain fatty acid synthesis and shows high specificity for branched-chain α-keto acid substrates derived from isoleucine, leucine, and valine.[8]

2.2 Chain Elongation by Fatty Acid Synthase (FAS)

Once the 2-methylbutyryl-CoA primer is formed, it enters the fatty acid synthesis cycle. The elongation process is carried out by the fatty acid synthase (FAS) system, which repeatedly adds two-carbon units derived from malonyl-CoA.[5][8]

The elongation cycle consists of four key reactions:

-

Condensation: The 2-methylbutyryl group is transferred to the acyl carrier protein (ACP) and then condensed with malonyl-ACP by β-ketoacyl-ACP synthase (KAS).

-

Reduction: The resulting β-ketoacyl-ACP is reduced to a β-hydroxyacyl-ACP by β-ketoacyl-ACP reductase (KAR), using NADPH as the reducing agent.

-

Dehydration: A dehydratase (DH) removes a molecule of water to form an enoyl-ACP intermediate.

-

Reduction: The double bond is reduced by enoyl-ACP reductase (ER), again using NADPH, to form a saturated acyl-ACP that is two carbons longer than the starting molecule.

This cycle is repeated five more times, with malonyl-CoA serving as the two-carbon donor in each cycle, to extend the chain to a total of 15 carbons, yielding 12-methyltetradecanoyl-ACP. The fatty acid is then released from the ACP by a thioesterase (TE).

2.3 Final Esterification

The final step is the formal condensation of the carboxyl group of 12-methyltetradecanoic acid with methanol (B129727) to form this compound.[1] This esterification can occur enzymatically or as part of an experimental procedure for analysis (e.g., creating fatty acid methyl esters for gas chromatography).

Pathway Visualization

The following diagram illustrates the biosynthetic pathway from L-isoleucine to 12-methyltetradecanoic acid.

References

- 1. This compound | C16H32O2 | CID 21206 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. This compound [shop.labclinics.com]

- 4. 12-Methyltetradecanoic acid [shop.labclinics.com]

- 5. Iso- and anteiso-fatty acids in bacteria: biosynthesis, function, and taxonomic significance - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The enzyme kinetics of branched-chain fatty acid synthesis of metazoan fatty acid synthase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Fatty acid synthesis - Wikipedia [en.wikipedia.org]

The Biological Activity of Methyl 12-methyltetradecanoate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 12-methyltetradecanoate is a branched-chain fatty acid methyl ester with emerging biological significance. As the methyl ester of 12-methyltetradecanoic acid (12-MTA), also known as anteiso-pentadecanoic acid methyl ester (anteiso-C15:0 methyl ester), this compound is found in various natural sources, including bacteria and marine organisms.[1][2] Branched-chain fatty acids are crucial for regulating the fluidity of cell membranes, particularly in bacteria, enabling them to adapt to environmental stress such as low temperatures.[2] While much of the currently available quantitative biological data pertains to the unesterified form, 12-methyltetradecanoic acid (12-MTA), it is reasonably anticipated that the methyl ester exhibits analogous activities, as fatty acid methyl esters (FAMEs) are frequently utilized as precursors or delivery vehicles for their corresponding free fatty acids. This guide provides a comprehensive overview of the known biological activities, quantitative data, and relevant experimental protocols associated with this class of molecules.

Core Biological Activities

The primary biological activities identified for 12-methyltetradecanoic acid, and by extension, its methyl ester, are its anti-proliferative effects against cancer cells and its potent antifouling properties against marine organisms. Additionally, as an anteiso-branched-chain fatty acid, it plays a significant role in the physiology of certain bacteria.

Anti-proliferative Activity

12-Methyltetradecanoic acid (12-MTA) has demonstrated significant inhibitory effects on the proliferation of various human cancer cell lines.[3] This activity is primarily attributed to the induction of apoptosis.[3]

Antifouling Activity

12-MTA has been identified as a potent, non-toxic inhibitor of larval settlement in the biofouling polychaete Hydroides elegans.[4] This suggests its potential as an environmentally friendly antifouling agent.

Role in Bacterial Membranes

As an anteiso-branched-chain fatty acid, the C15:0 backbone of this compound is a key component of the cell membrane in certain bacteria, such as Listeria monocytogenes. It plays a critical role in maintaining membrane fluidity, which is essential for survival at low temperatures.[5][6]

Quantitative Biological Data

The following tables summarize the available quantitative data for the biological activities of 12-methyltetradecanoic acid (12-MTA).

Table 1: Anti-proliferative Activity of 12-Methyltetradecanoic Acid (12-MTA) against Human Cancer Cell Lines [3]

| Cell Line | Cancer Type | IC50 (µg/mL) |

| PC3 | Prostate Cancer | 17.99 |

| LNCaP | Prostate Cancer | 25.46 |

| DU145 | Prostate Cancer | 35.44 |

| OVCAR-5 | Ovarian Cancer | 28.75 |

| HT-29 | Colon Cancer | 30.11 |

Table 2: Antifouling Activity of 12-Methyltetradecanoic Acid (12-MTA) against Hydroides elegans Larvae [4]

| Parameter | Value (µg/mL) | Description |

| EC50 | 0.6 | The concentration that inhibits larval settlement by 50%. |

| LC50 | > 80 | The concentration that is lethal to 50% of the larvae. |

Mechanistic Insights and Signaling Pathways

Anti-proliferative Mechanism

The anti-cancer activity of 12-MTA is associated with the inhibition of the 5-lipoxygenase (5-LOX) enzyme.[3] This inhibition leads to a reduction in the production of 5-hydroxyeicosatetraenoic acid (5-HETE), a pro-inflammatory and pro-proliferative metabolite. The downstream effect of 5-LOX inhibition is the induction of apoptosis, a form of programmed cell death, in cancer cells.[3]

Antifouling Mechanism

The antifouling activity of 12-MTA against Hydroides elegans larvae is linked to the regulation of specific gene expression. Treatment with 12-MTA leads to the downregulation of Ran GTPase activating protein (GAP) and the upregulation of ATP synthase (AS).[7] These genes are believed to play crucial roles in the signaling cascade that governs larval settlement and metamorphosis.

Experimental Protocols

The following are detailed methodologies for key experiments relevant to assessing the biological activity of this compound.

Anti-proliferative Activity (MTT Assay)

This protocol is adapted from standard MTT assay procedures and the methodology described for 12-MTA.[3]

Objective: To determine the half-maximal inhibitory concentration (IC50) of a compound on the proliferation of cancer cells.

Workflow:

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

96-well flat-bottom plates

-

This compound (dissolved in a suitable solvent, e.g., DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of this compound. Include a vehicle control (solvent only).

-

Incubation: Incubate the plate for a period appropriate for the cell line's doubling time (e.g., 72 hours).

-

MTT Addition: Add MTT solution to each well and incubate for 4 hours at 37°C.

-

Solubilization: Add the solubilization solution to each well and incubate overnight to dissolve the formazan (B1609692) crystals.

-

Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting a dose-response curve.

5-Lipoxygenase Inhibition Assay

This protocol is based on a general spectrophotometric method for measuring 5-LOX activity.

Objective: To determine the inhibitory effect of a compound on 5-lipoxygenase activity.

Workflow:

Materials:

-

Purified 5-lipoxygenase enzyme

-

Arachidonic acid (substrate)

-

Reaction buffer (e.g., Tris-HCl)

-

This compound

-

UV-Vis spectrophotometer

Procedure:

-

Reaction Mixture Preparation: In a cuvette, prepare a reaction mixture containing the reaction buffer, 5-lipoxygenase enzyme, and the test compound at various concentrations.

-

Pre-incubation: Pre-incubate the mixture at a controlled temperature (e.g., 25°C) for a short period.

-

Reaction Initiation: Initiate the reaction by adding the arachidonic acid substrate.

-

Absorbance Measurement: Immediately monitor the increase in absorbance at 234 nm, which corresponds to the formation of conjugated dienes.

-

Data Analysis: Calculate the initial reaction rates and determine the percentage of inhibition for each compound concentration relative to a control without the inhibitor. Calculate the IC50 value.

Antifouling Larval Settlement Assay

This protocol is based on the methodology used to test the antifouling properties of 12-MTA against Hydroides elegans.[4]

Objective: To determine the effective concentration (EC50) of a compound that inhibits larval settlement.

Workflow:

Materials:

-

Competent larvae of the target marine organism

-

Multi-well plates

-

Filtered seawater

-

This compound

-

Stereomicroscope

Procedure:

-

Preparation of Test Plates: Add the test compound at various concentrations to the wells of a multi-well plate. Allow the solvent to evaporate if necessary.

-

Larval Addition: Add a known number of competent larvae to each well.

-

Incubation: Incubate the plates under conditions that promote settlement (e.g., specific temperature and light cycle).

-

Observation and Counting: After a set incubation period, count the number of settled and unsettled (swimming) larvae in each well under a stereomicroscope.

-

Data Analysis: Calculate the percentage of settlement inhibition for each concentration and determine the EC50 value.

Conclusion

This compound, and its corresponding free fatty acid, represent a class of molecules with significant and diverse biological activities. The anti-proliferative effects, mediated through the inhibition of the 5-lipoxygenase pathway, suggest potential applications in oncology. Concurrently, the potent and non-toxic antifouling properties highlight its promise as an environmentally benign solution to biofouling. Further research is warranted to fully elucidate the biological activities and mechanisms of action of the methyl ester form and to explore its therapeutic and industrial potential. The experimental protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals to advance the understanding and application of this intriguing molecule.

References

- 1. Branched-Chain Fatty Acids and Membrane Function in Listeria Monocytogenes | National Agricultural Library [nal.usda.gov]

- 2. This compound [shop.labclinics.com]

- 3. Inhibition of proliferation of PC3 cells by the branched-chain fatty acid, 12-methyltetradecanoic acid, is associated with inhibition of 5-lipoxygenase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. journals.asm.org [journals.asm.org]

- 6. Critical role of anteiso-C15:0 fatty acid in the growth of Listeria monocytogenes at low temperatures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Inhibitory effects of a branched-chain fatty acid on larval settlement of the polychaete Hydroides elegans - PubMed [pubmed.ncbi.nlm.nih.gov]

The Multifaceted Role of Methyl 12-Methyltetradecanoate in Bacterial Physiology and Behavior

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 12-methyltetradecanoate, an anteiso-branched-chain fatty acid methyl ester, is a significant lipid component in various bacterial species. Beyond its structural role in modulating cell membrane fluidity, emerging evidence suggests its involvement in complex bacterial processes, including intercellular signaling and virulence. This technical guide provides a comprehensive overview of the known functions of this compound in bacteria, its biosynthesis, and its potential as a target for novel antimicrobial strategies. Detailed experimental protocols for its analysis and quantitative data from relevant studies are presented to facilitate further research in this area.

Introduction

Branched-chain fatty acids (BCFAs) are crucial constituents of the cell membranes of many bacterial species, imparting unique physicochemical properties that are essential for survival in diverse environments. Among these, anteiso-BCFAs, characterized by a methyl branch on the antepenultimate carbon, are of particular interest. This compound, the methyl ester of 12-methyltetradecanoic acid (anteiso-C15:0), has been identified in various bacteria, including species of Bacillus, Streptomyces, and Listeria.[1][2][3] While its primary role is associated with maintaining membrane fluidity, especially in response to temperature stress, recent studies have begun to uncover its potential involvement in more dynamic cellular processes. This guide synthesizes the current understanding of this compound's function, offering a technical resource for researchers exploring bacterial lipid metabolism and its implications for drug development.

Core Functions of this compound and its Precursor

The functions of this compound in bacteria are intrinsically linked to its de-esterified form, 12-methyltetradecanoic acid (anteiso-C15:0), which is a key component of membrane phospholipids (B1166683).

Regulation of Membrane Fluidity

The primary and most well-established function of anteiso-BCFAs is the regulation of cell membrane fluidity. The methyl branch in anteiso-fatty acids introduces a kink in the acyl chain, which disrupts the tight packing of phospholipids in the membrane. This leads to a lower phase transition temperature, ensuring the membrane remains in a fluid, functional state even at low temperatures.[2][3]

Bacteria dynamically alter the ratio of different fatty acids in their membranes to adapt to environmental changes. For instance, in Listeria monocytogenes, a decrease in growth temperature leads to an increased proportion of anteiso-C15:0, which is critical for its growth and survival in cold environments.[4][5] This adaptation highlights the essential role of anteiso-BCFAs in the psychrotolerance of certain pathogenic bacteria.

Potential Role in Bacterial Signaling and Virulence

While the direct signaling role of this compound is still an active area of research, studies on its precursor fatty acid and other fatty acid derivatives suggest potential involvement in intercellular communication and virulence.

-

Inhibition of Swarming Motility: 12-methyltetradecanoic acid has been shown to repress the extracellular production of surfactants required for swarming motility in Pseudomonas aeruginosa. This suggests a potential role in controlling a key virulence-associated behavior in this opportunistic pathogen.

-

Quorum Sensing Interference: While not directly demonstrated for this compound, other fatty acid methyl esters have been implicated in the inhibition of quorum sensing (QS), a bacterial communication system that regulates virulence factor production and biofilm formation.[6][7] Given the structural similarity, it is plausible that this compound could have similar anti-QS activities, representing a promising avenue for the development of anti-virulence therapies.

Biosynthesis of this compound

The biosynthesis of anteiso-branched-chain fatty acids starts with a primer molecule derived from the amino acid L-isoleucine.

dot

References

- 1. Iso- and anteiso-fatty acids in bacteria: biosynthesis, function, and taxonomic significance - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound [shop.labclinics.com]

- 3. Branched-Chain Fatty Acids and Membrane Function in Listeria Monocytogenes | National Agricultural Library [nal.usda.gov]

- 4. researchgate.net [researchgate.net]

- 5. journals.asm.org [journals.asm.org]

- 6. Frontiers | Anti-quorum sensing evaluation of methyleugenol, the principal bioactive component, from the Melaleuca bracteata leaf oil [frontiersin.org]

- 7. researchgate.net [researchgate.net]

The Role of Methyl 12-Methyltetradecanoate in the Chemical Communication of Trogoderma granarium

An In-depth Technical Guide for Researchers and Scientists

Methyl 12-methyltetradecanoate is a crucial component of the aggregation pheromone of the khapra beetle, Trogoderma granarium, a significant pest of stored grain products worldwide. This branched-chain fatty acid methyl ester, in synergy with other compounds, plays a vital role in the chemical communication of this invasive species, primarily mediating the congregation of adults and larvae at food sources. This technical guide provides a comprehensive overview of the role of this compound in the pheromonal communication of T. granarium, detailing its identification, behavioral effects, and the experimental protocols utilized in its study.

Identification and Pheromone Blend Composition

This compound is one of the key components of the multi-component aggregation pheromone of Trogoderma granarium. The primary components of this pheromone blend are (Z)-14-methyl-8-hexadecenal and (E)-14-methyl-8-hexadecenal, typically found in a 92:8 ratio.[1] this compound acts as a synergistic component, enhancing the attractive properties of the main constituents. The presence of this complete blend is essential for eliciting the full range of aggregation behaviors in T. granarium.

Behavioral and Electrophysiological Responses

The aggregation pheromone of T. granarium, containing this compound, induces distinct behaviors in both adult males and larvae. These behaviors include attraction to the pheromone source and arrestment, causing the insects to cease locomotion and remain in the vicinity of the stimulus.[1] Adult male T. granarium exhibit characteristic behaviors in the presence of the aggregation pheromone, such as vibrating their antennae, making intermittent stops, and moving in a zigzag pattern towards the source.[1]

While much of the behavioral research has focused on the complete pheromone blend, the individual contribution of this compound is an area of ongoing investigation. To fully understand its specific role, detailed dose-response studies and electroantennography (EAG) analyses focusing solely on this compound are necessary. EAG is a technique that measures the electrical output of an insect's antenna in response to olfactory stimuli, providing a quantitative measure of its sensitivity to a particular compound.

Table 1: Pheromone Components of Trogoderma granarium

| Component | Chemical Name | Typical Ratio |

| (Z)-14-methyl-8-hexadecenal | (Z)-14-methyl-8-hexadecenal | 92 |

| (E)-14-methyl-8-hexadecenal | (E)-14-methyl-8-hexadecenal | 8 |

| This compound | This compound | Synergist |

Biosynthesis of this compound

The biosynthesis of methyl-branched fatty acids and their derivatives in insects is a complex process. It is generally understood that these compounds are derived from fatty acid metabolism.[2] The biosynthesis of branched-chain fatty acids typically involves the use of α-keto acids, such as those derived from the amino acids valine, leucine, and isoleucine, as primers for the fatty acid synthase (FAS) system.[3] Specifically, 2-methylbutyryl-CoA, derived from isoleucine, can be elongated to produce anteiso-series fatty acids, which would include the precursor to 12-methyltetradecanoic acid.[3] The stereochemistry of the methyl branch is likely determined by the enoyl-ACP reductase domain of the FAS during the reduction of the α,β-unsaturated thioester.[4] Subsequent modifications, including esterification with methanol, would lead to the formation of this compound. The precise enzymatic steps and regulatory mechanisms in Trogoderma granarium are yet to be fully elucidated.

Experimental Protocols

A variety of experimental protocols are employed to study the role of this compound in Trogoderma granarium. These include pheromone extraction, chemical analysis, behavioral assays, and electrophysiological recordings.

Pheromone Extraction

Pheromones from Trogoderma species can be extracted from whole bodies, specific glands, or by collecting airborne volatiles.

-

Whole Body Extraction: This method involves immersing a number of beetles of a specific sex in a non-polar solvent like hexane (B92381) for a period of time to extract the cuticular lipids, which include the pheromones.[5] This is a relatively simple method for obtaining a crude extract.

-

Gland Dissection and Extraction: For more targeted analysis, the pheromone-producing glands can be dissected and extracted. In many dermestid beetles, these glands are located on the abdominal sternites of males.[5]

-

Solid Phase Microextraction (SPME): SPME is a solvent-free technique used to collect volatile compounds from the headspace around living insects.[6] A fused silica (B1680970) fiber coated with a sorbent material is exposed to the air surrounding the insects, and the adsorbed volatiles are then thermally desorbed into a gas chromatograph for analysis.

Chemical Analysis: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the primary analytical technique for identifying and quantifying pheromone components.

-

Sample Injection: The pheromone extract is injected into the GC, where it is vaporized.

-

Separation: The volatile compounds are separated based on their boiling points and polarity as they pass through a capillary column. A typical temperature program might start at 60°C and ramp up to 300°C.[7]

-

Detection and Identification: As the separated compounds exit the column, they enter the mass spectrometer, which ionizes the molecules and fragments them. The resulting mass spectrum, a unique fingerprint for each compound, is used for identification by comparing it to a library of known spectra. The retention time of the compound on the GC column provides additional confirmation.

Behavioral Assays

Behavioral assays are essential for determining the biological activity of pheromones.

-

Olfactometer Assays: An olfactometer is a device that allows researchers to present insects with a choice of different odors and observe their behavioral responses. A Y-tube olfactometer, for example, gives the insect a choice between two air streams, one carrying the test odor and one with clean air (control). The number of insects choosing each arm of the olfactometer provides a quantitative measure of attraction.

-

Arrestment Assays: These assays measure the ability of a compound to cause insects to stop moving. This can be done by placing insects in a petri dish with a treated area and observing the amount of time they spend in that area compared to an untreated area.[1]

Electrophysiological Assays: Electroantennography (EAG)

EAG is used to measure the overall electrical response of an insect's antenna to an odor.

-

Antenna Preparation: An antenna is carefully excised from a live insect. The tip and base of the antenna are then placed into contact with electrodes.

-

Odor Stimulation: A puff of air containing a known concentration of the test compound is delivered over the antenna.

-

Signal Recording: The change in electrical potential across the antenna is amplified and recorded. The amplitude of the EAG response is proportional to the strength of the olfactory stimulus.[8]

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the key processes involved in the study of this compound as an insect pheromone.

References

- 1. williamrobertmorrisoniii.wordpress.com [williamrobertmorrisoniii.wordpress.com]

- 2. The metabolism and role of free fatty acids in key physiological processes in insects of medical, veterinary and forensic importance - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Fatty acid synthesis - Wikipedia [en.wikipedia.org]

- 4. pnas.org [pnas.org]

- 5. Aggregation pheromone compounds of the black larder beetle Dermestes haemorrhoidalis Kuster (Coleoptera: Dermestidae) - PMC [pmc.ncbi.nlm.nih.gov]

- 6. digitalcommons.unl.edu [digitalcommons.unl.edu]

- 7. ajbs.scione.com [ajbs.scione.com]

- 8. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Discovery and Isolation of Methyl 12-methyltetradecanoate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 12-methyltetradecanoate, a branched-chain fatty acid methyl ester, has garnered increasing interest within the scientific community due to its diverse biological activities, including its potential as an anti-inflammatory and anti-fouling agent. This technical guide provides a comprehensive overview of the discovery, isolation, and characterization of this compound. It includes detailed experimental protocols for its extraction from natural sources and its chemical synthesis. Furthermore, this guide presents a summary of its physicochemical properties and explores its known biological signaling pathways. The information is intended to serve as a valuable resource for researchers in natural product chemistry, pharmacology, and drug development.

Introduction

This compound is a fatty acid methyl ester that is formally derived from the condensation of the carboxylic acid group of 12-methyltetradecanoic acid with methanol (B129727).[1][2] It is a naturally occurring compound found in a variety of sources, including vermicompost, the leaves of Carica papaya, and the cuticle wax of Kigelia africana.[3] This branched-chain fatty acid ester has demonstrated several interesting biological activities. For instance, reduced levels of this compound have been observed in Trypanosoma cruzi after treatment with nifurtimox.[3] Additionally, its parent fatty acid, 12-methyltetradecanoic acid, has shown potent anti-fouling properties, inhibiting the settlement of marine invertebrate larvae.[4]

This guide will delve into the technical aspects of working with this compound, providing detailed methodologies and data to facilitate further research and development.

Physicochemical Properties

A comprehensive summary of the known physical and chemical properties of this compound is presented in the tables below. This data is essential for its purification, characterization, and handling in a laboratory setting.

Table 1: General and Chemical Properties

| Property | Value | Source |

| IUPAC Name | This compound | [1][5] |

| Synonyms | 12-Methyltetradecanoic acid methyl ester, Methyl 12-methylmyristate | [1][6] |

| CAS Number | 5129-66-8 | [1][6] |

| Molecular Formula | C₁₆H₃₂O₂ | [1][6] |

| Molecular Weight | 256.42 g/mol | [1][5] |

| Appearance | Colorless liquid | [2] |

| Odor | Aromatic | [2] |

Table 2: Solubility and Spectroscopic Data

| Property | Value | Source |

| Solubility | Soluble in organic solvents (e.g., alcohol, ether, chloroform); Insoluble in water | [2] |

| ¹H NMR | Data available | [1][7] |

| ¹³C NMR | Data available | [1][7] |

| GC-MS | Data available | [1][8] |

| IR Spectra | Data available | [1] |

| Kovats Retention Index | 1771-1787.6 (non-polar and semi-standard non-polar columns) | [1] |

Experimental Protocols

This section provides detailed protocols for the isolation of this compound from natural sources and its chemical synthesis.

Isolation from Plant Material (e.g., Carica papaya leaves)

This protocol is a general guideline for the extraction and isolation of fatty acid methyl esters from plant leaves.

Materials:

-

Fresh or dried plant leaves

-

Methanol

-

0.2 M Potassium Hydroxide (KOH) in methanol

-

1 M Acetic Acid

-

Anhydrous Sodium Sulfate

-

Rotary evaporator

-

Soxhlet apparatus (optional)

-

Silica (B1680970) gel for column chromatography

-

Gas chromatograph-mass spectrometer (GC-MS)

Procedure:

-

Sample Preparation: Air-dry or freeze-dry the plant leaves and grind them into a fine powder.

-

Extraction:

-

Maceration: Suspend the powdered leaves in a 2:1 (v/v) mixture of chloroform and methanol. Stir at room temperature for 24 hours.

-

Soxhlet Extraction: Alternatively, extract the powdered leaves with methanol or a chloroform-methanol mixture in a Soxhlet apparatus for 48 hours.

-

-

Filtration and Concentration: Filter the extract to remove solid plant material. Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain a crude extract.

-

Transesterification (Mild Alkaline Methanolysis):

-

Extraction of FAMEs:

-

Add hexane to the mixture and vortex thoroughly to extract the fatty acid methyl esters (FAMEs).

-

Allow the layers to separate and collect the upper hexane layer containing the FAMEs.

-

Wash the hexane layer with water to remove any remaining impurities.

-

Dry the hexane layer over anhydrous sodium sulfate.

-

-

Purification:

-

Concentrate the dried hexane extract.

-

Perform column chromatography on silica gel, eluting with a gradient of hexane and ethyl acetate (B1210297) to purify this compound from other components.

-

-

Analysis:

-

Analyze the purified fractions by GC-MS to identify and quantify this compound. Compare the mass spectrum and retention time with a known standard.

-

Chemical Synthesis via Fischer Esterification

This protocol describes the synthesis of this compound from 12-methyltetradecanoic acid and methanol.[2][10]

Materials:

-

12-methyltetradecanoic acid

-

Methanol (anhydrous)

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Sodium Bicarbonate (saturated solution)

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Round-bottom flask

-

Reflux condenser

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve 12-methyltetradecanoic acid in an excess of anhydrous methanol.

-

Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid to the solution while stirring.

-

Reflux: Attach a reflux condenser and heat the mixture to reflux for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Remove the excess methanol using a rotary evaporator.

-

Dissolve the residue in diethyl ether or a similar organic solvent.

-

Transfer the solution to a separatory funnel and wash sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.

-

-

Drying and Concentration:

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Filter to remove the drying agent.

-

Evaporate the solvent under reduced pressure to obtain the crude this compound.

-

-

Purification:

-

If necessary, purify the crude product by vacuum distillation or column chromatography on silica gel.

-

-

Characterization:

-

Confirm the identity and purity of the synthesized product using ¹H NMR, ¹³C NMR, and GC-MS.

-

Biological Activity and Signaling Pathways

Branched-chain fatty acids (BCFAs) and their esters, including this compound, are known to be involved in various biological processes and affect multiple signaling pathways.[11]

Anti-fouling Activity

The parent compound, 12-methyltetradecanoic acid, has been identified as a potent anti-fouling agent. Its proposed mechanism of action involves the modulation of gene expression in marine invertebrate larvae. Studies have suggested that it may down-regulate GTPase-activating genes and up-regulate ATP synthase genes, thereby inhibiting larval settlement.

Caption: Proposed anti-fouling mechanism of this compound.

Modulation of Gene Expression in Hepatocytes

Recent research has indicated that 12-methyltetradecanoic acid (12-MTA), the parent acid of the methyl ester, can influence the expression of genes related to fatty acid synthesis and inflammation in hepatocytes. Specifically, it has been shown to increase the mRNA levels of Fatty Acid Synthase (FASN), C-reactive protein (CRP), and Interleukin-6 (IL-6).[4] This suggests a potential role in lipid metabolism and inflammatory responses.

Caption: Influence of this compound on gene expression in hepatocytes.

Analytical Characterization Workflow

The identification and quantification of this compound require a systematic analytical approach. The following workflow outlines the key steps.

Caption: General analytical workflow for this compound.

Conclusion

This compound is a naturally occurring branched-chain fatty acid ester with promising biological activities. This technical guide has provided a detailed overview of its discovery, isolation, synthesis, and characterization. The experimental protocols and data presented herein are intended to serve as a valuable resource for the scientific community, fostering further research into the therapeutic and industrial applications of this intriguing molecule. As our understanding of the biological roles of branched-chain fatty acids continues to grow, compounds like this compound will likely become increasingly important in the fields of drug discovery and biotechnology.

References

- 1. This compound | C16H32O2 | CID 21206 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Tetradecanoic acid, 12-methyl-, methyl ester [chembk.com]

- 3. Preparation of fatty acid methyl esters for gas-liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Branched-chain fatty acids affect the expression of fatty acid synthase and C-reactive protein genes in the hepatocyte cell line - PMC [pmc.ncbi.nlm.nih.gov]

- 5. (S)-12-Methyltetradecanoic acid methyl ester | C16H32O2 | CID 23618376 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. larodan.com [larodan.com]

- 7. spectrabase.com [spectrabase.com]

- 8. Tetradecanoic acid, 12-methyl-, methyl ester [webbook.nist.gov]

- 9. rhizolab.com [rhizolab.com]

- 10. youtube.com [youtube.com]

- 11. Monomethyl branched-chain fatty acids: Health effects and biological mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Laboratory Synthesis of Methyl 12-methyltetradecanoate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 12-methyltetradecanoate is a branched-chain fatty acid methyl ester.[1] Branched-chain fatty acids are abundant in various organisms, particularly bacteria, where they play a crucial role in regulating membrane fluidity.[2] This document provides detailed protocols for the chemical synthesis of this compound, outlining the necessary reagents, equipment, and procedures for successful laboratory-scale production. The primary method described is the direct esterification of 12-methyltetradecanoic acid. An overview of a synthetic route for the precursor acid is also provided for contexts where the starting carboxylic acid is not commercially available.

Physicochemical Data

A summary of the key physicochemical properties of this compound is presented in Table 1. This data is essential for the characterization and quality control of the synthesized product.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₁₆H₃₂O₂ | [3][4][5] |

| Molecular Weight | 256.42 g/mol | [1][3][5] |

| Appearance | Colorless liquid | [6] |

| Odor | Aromatic | [6] |

| Boiling Point | 296.8 °C at 760 mmHg | [3] |

| Flash Point | 134.7 °C | [3] |

| Density | 0.864 g/cm³ | [3] |

| Solubility | Soluble in organic solvents (e.g., alcohol, ether, chloroform); Insoluble in water.[6] | |

| Purity (Commercial Standard) | >98% | [5] |

Experimental Protocols

Protocol 1: Acid-Catalyzed Esterification of 12-Methyltetradecanoic Acid

This protocol details the most direct method for synthesizing this compound, which involves the Fischer esterification of 12-methyltetradecanoic acid with methanol (B129727), using a strong acid catalyst.[6]

Materials and Reagents:

-

12-Methyltetradecanoic acid (CAS: 5502-94-3)

-

Anhydrous Methanol (CH₃OH)

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Sodium Bicarbonate (NaHCO₃), saturated aqueous solution

-

Brine (saturated NaCl aqueous solution)

-

Anhydrous Sodium Sulfate (B86663) (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

-

Diethyl ether or other suitable organic solvent

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle with magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve 1.0 equivalent of 12-methyltetradecanoic acid in an excess of anhydrous methanol (typically 10-20 equivalents).

-

Catalyst Addition: While stirring the solution, carefully add a catalytic amount of concentrated sulfuric acid (approximately 1-5 mol% relative to the carboxylic acid). The addition should be done slowly and cautiously as the reaction is exothermic.

-

Reflux: Attach a reflux condenser to the flask and heat the reaction mixture to reflux using a heating mantle. Allow the reaction to proceed under reflux for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Work-up:

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Carefully neutralize the excess acid by slowly adding a saturated aqueous solution of sodium bicarbonate. Continue addition until effervescence ceases.

-

Transfer the mixture to a separatory funnel and add diethyl ether to extract the product.

-

Wash the organic layer sequentially with saturated sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

-

-

Purification:

-

Filter off the drying agent.

-

Remove the solvent from the filtrate using a rotary evaporator to yield the crude this compound.

-

If necessary, the product can be further purified by vacuum distillation or column chromatography on silica (B1680970) gel.

-

Expected Yield:

-

Yields for this type of esterification are typically high, often exceeding 80-90%, depending on the purity of the starting materials and the reaction conditions.

Protocol 2: Overview of the Synthesis of the Precursor, 12-Methyltetradecanoic Acid

Visualizing the Synthesis Workflow

The following diagrams illustrate the logical flow of the synthesis protocols.

Caption: Workflow for the synthesis of this compound via esterification.

Caption: Overview of a potential synthetic route for the precursor acid.

Characterization Data

The synthesized this compound should be characterized to confirm its identity and purity. The following table summarizes typical characterization data.

Table 2: Characterization Data for this compound

| Analysis Technique | Expected Results |

| ¹H NMR | Peaks corresponding to the methyl ester protons (~3.6 ppm), the alpha-methylene protons (~2.3 ppm), the methyl protons of the branched chain, and the methylene (B1212753) protons of the long alkyl chain. |

| ¹³C NMR | Resonances for the ester carbonyl carbon (~174 ppm), the methoxy (B1213986) carbon (~51 ppm), and the carbons of the alkyl chain. |

| Mass Spectrometry (MS) | Molecular ion peak (M⁺) at m/z = 256.42. |

| Gas Chromatography (GC) | A single major peak indicating high purity, with a retention time consistent with a standard sample. |

Safety Precautions

-

Work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

-

Concentrated sulfuric acid is highly corrosive and should be handled with extreme care.

-

Organic solvents are flammable and should be kept away from ignition sources.

-

Refer to the Safety Data Sheets (SDS) for all chemicals used in the synthesis.

References

- 1. This compound | C16H32O2 | CID 21206 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. A practical synthesis of long-chain iso-fatty acids (iso-C12–C19) and related natural products - PMC [pmc.ncbi.nlm.nih.gov]

- 3. lookchem.com [lookchem.com]

- 4. Tetradecanoic acid, 12-methyl-, methyl ester [webbook.nist.gov]

- 5. larodan.com [larodan.com]

- 6. Tetradecanoic acid, 12-methyl-, methyl ester [chembk.com]

- 7. Grignard reaction - Wikipedia [en.wikipedia.org]

- 8. Grignard Reaction [organic-chemistry.org]

Application Note: Analysis of Methyl 12-methyltetradecanoate by Gas Chromatography-Mass Spectrometry (GC-MS)

Authored for: Researchers, scientists, and drug development professionals.

Abstract

This application note details a comprehensive methodology for the qualitative and quantitative analysis of Methyl 12-methyltetradecanoate using Gas Chromatography-Mass Spectrometry (GC-MS). This compound is a branched-chain fatty acid methyl ester with significance in various biological and industrial contexts. The protocols outlined herein provide a robust framework for sample preparation, instrument configuration, and data analysis, ensuring reliable and reproducible results for researchers in diverse fields.

Introduction

This compound (C16H32O2, MW: 256.42 g/mol ) is the methyl ester of 12-methyltetradecanoic acid.[1][2][3] Accurate and sensitive analytical methods are crucial for its identification and quantification in various matrices. Gas chromatography coupled with mass spectrometry (GC-MS) offers the high resolution and specificity required for the analysis of such fatty acid methyl esters (FAMEs). This document provides a detailed protocol for the GC-MS analysis of this compound, including sample preparation, instrument parameters, and expected mass spectral data.

Data Presentation

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in Table 1.

| Property | Value | Reference |

| IUPAC Name | This compound | [1] |

| Molecular Formula | C16H32O2 | [1][2][3] |

| Molecular Weight | 256.42 g/mol | [1][2][3] |

| CAS Number | 5129-66-8 | [2][3] |

| Kovats Retention Index (Standard non-polar) | 1771 - 1786 | [1] |

Mass Spectrometry Data

The electron ionization (EI) mass spectrum of this compound is characterized by a series of fragment ions. The key mass-to-charge ratios (m/z) and their relative intensities are summarized in Table 2. The mass spectrum can be found in the NIST WebBook.[2]

| m/z | Relative Intensity (%) | Putative Fragment Assignment |

| 74 | 100 | McLafferty rearrangement ion [CH3OC(=O)H2]+ |

| 87 | 80 | [CH3OC(=O)CH2CH2]+ |

| 227 | 25 | [M-29]+ (Loss of C2H5) |

| 256 | 10 | [M]+ (Molecular Ion) |

Experimental Protocols

Sample Preparation: Esterification of 12-methyltetradecanoic acid

For accurate GC-MS analysis, carboxylic acids are typically derivatized to their more volatile and less polar methyl esters.[4] A common method is acid-catalyzed esterification.

Materials:

-

12-methyltetradecanoic acid standard

-

Methanol (B129727), anhydrous

-

Concentrated Sulfuric Acid (H2SO4) or Boron Trifluoride-Methanol (BF3-Methanol) solution (14%)[5]

-

Hexane (B92381), GC grade

-

Saturated Sodium Bicarbonate (NaHCO3) solution

-

Anhydrous Sodium Sulfate (Na2SO4)

-

Vials with PTFE-lined caps

Protocol:

-

Accurately weigh approximately 10 mg of 12-methyltetradecanoic acid into a clean, dry reaction vial.

-

Add 2 mL of anhydrous methanol to the vial.

-

Carefully add 100 µL of concentrated sulfuric acid (or 1 mL of 14% BF3-Methanol).

-

Seal the vial tightly and heat at 60°C for 1 hour with occasional vortexing.

-

Allow the vial to cool to room temperature.

-

Add 2 mL of hexane and 1 mL of saturated sodium bicarbonate solution to the vial.

-

Vortex thoroughly for 1 minute to extract the methyl ester into the hexane layer and neutralize the acid catalyst.

-

Allow the layers to separate. Carefully transfer the upper hexane layer to a clean vial.

-

Dry the hexane extract by passing it through a small column of anhydrous sodium sulfate.

-

The resulting solution contains this compound and is ready for GC-MS analysis. Dilute with hexane as necessary to achieve the desired concentration.

GC-MS Instrumentation and Conditions

The following instrumental parameters are recommended for the analysis of this compound. These may be optimized based on the specific instrumentation and analytical goals.

| Parameter | Recommended Setting |

| Gas Chromatograph | |

| Injection Port Temperature | 250°C |

| Injection Mode | Split (e.g., 20:1 ratio) or Splitless for trace analysis |

| Injection Volume | 1 µL |

| Carrier Gas | Helium, constant flow at 1.0 mL/min |

| GC Column | DB-5ms, HP-5ms, or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness) |

| Oven Temperature Program | Initial: 100°C, hold for 2 minRamp: 10°C/min to 280°CHold: 5 min at 280°C |

| Mass Spectrometer | |

| Ionization Mode | Electron Ionization (EI) |

| Ion Source Temperature | 230°C |

| Quadrupole Temperature | 150°C |

| Electron Energy | 70 eV |

| Mass Range | m/z 40-400 |

| Solvent Delay | 3 minutes |

Mandatory Visualization

Experimental Workflow

The overall experimental workflow for the GC-MS analysis of this compound is depicted in the following diagram.

Caption: Workflow for GC-MS analysis of this compound.

Conclusion

The protocol described in this application note provides a reliable and robust method for the GC-MS analysis of this compound. The detailed sample preparation and instrument parameters will enable researchers to achieve high-quality, reproducible data for both qualitative identification and quantitative analysis. The provided mass spectral information serves as a valuable reference for data interpretation.

References

Application Notes & Protocols for the Quantification of Methyl 12-methyltetradecanoate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 12-methyltetradecanoate is a branched-chain fatty acid methyl ester (FAME). The quantification of this and other FAMEs is crucial in various research areas, including microbiology, food science, and pharmacology. In drug development, understanding the metabolic pathways and concentrations of such molecules can be vital. For instance, 12-methyltetradecanoic acid has been shown to possess anti-tumor activity and is associated with the inhibition of 5-lipoxygenase, a key enzyme in inflammatory pathways.[1] This document provides detailed methodologies for the quantification of this compound using Gas Chromatography-Mass Spectrometry (GC-MS), including sample preparation, instrument parameters, and data analysis.

Quantitative Data Summary

The following tables summarize typical quantitative performance characteristics for the analysis of fatty acid methyl esters using GC-MS. While specific validation data for this compound is not widely published, these values are representative of validated methods for FAMEs and can be used as a benchmark for method development and validation.[2][3]

Table 1: GC-MS Method Validation Parameters for FAME Analysis

| Parameter | Typical Acceptance Criteria |

| Linearity (R²) | > 0.99 |

| Accuracy (% Recovery) | 98 - 102% |

| Precision (RSD%) | < 5% |

| Repeatability (Intra-assay RSD%) | ≤ 2% |

| Intermediate Precision (Inter-assay RSD%) | ≤ 3% |

| Limit of Detection (LOD) | Signal-to-Noise Ratio of ~3:1 |

| Limit of Quantification (LOQ) | Signal-to-Noise Ratio of ~10:1 |

Table 2: Representative Quantitative Performance Data for a FAME Analysis Method

| Analyte | Linearity Range (µg/mL) | R² | LOD (ng/mL) | LOQ (ng/mL) | Recovery (%) | Precision (RSD%) |

| Methyl palmitate | 0.5 - 10 | 0.999 | 11.94 | 39.8 | 98.5 | < 3 |

| Methyl stearate | 1 - 20 | 0.998 | 11.90 | 39.7 | 99.2 | < 3 |

| This compound (Expected) | 0.5 - 20 | > 0.99 | ~10-20 | ~30-60 | 98-102 | < 5 |

Note: The values for this compound are extrapolated based on typical FAME analysis performance and should be confirmed by internal validation.

Experimental Protocols

Protocol 1: Sample Preparation - Acid-Catalyzed Transesterification

This protocol is suitable for the transesterification of fatty acids from lipids to their corresponding methyl esters.

Materials:

-

Sample containing lipids

-

Methanolic HCl (1.25 M) or 5% H₂SO₄ in methanol

-

Hexane (B92381) or Heptane

-

Saturated NaCl solution

-

Anhydrous Sodium Sulfate (B86663)

-

Glass test tubes with screw caps

-

Heating block or water bath

-

Vortex mixer

-

Centrifuge

-

GC vials

Procedure:

-

Weigh approximately 10-25 mg of the lipid-containing sample into a screw-capped glass test tube.

-

Add 2 mL of methanolic HCl (1.25 M) or 5% H₂SO₄ in methanol.

-

Add an appropriate internal standard (e.g., Methyl heptadecanoate) for quantitative analysis.

-

Cap the tube tightly and vortex for 30 seconds.

-

Heat the mixture at 80-100°C for 1-2 hours in a heating block or water bath.

-

Cool the tube to room temperature.

-

Add 1 mL of hexane and 1 mL of saturated NaCl solution.

-

Vortex vigorously for 1 minute to extract the FAMEs into the hexane layer.

-

Centrifuge at 2000 rpm for 5 minutes to separate the phases.

-

Carefully transfer the upper hexane layer to a clean GC vial.

-

Add a small amount of anhydrous sodium sulfate to the vial to remove any residual water.

-

The sample is now ready for GC-MS analysis.

Protocol 2: Sample Preparation - Base-Catalyzed Transesterification

This is a rapid method suitable for the transesterification of glycerolipids.

Materials:

-

Sample containing glycerolipids (e.g., oils, fats)

-

0.5 M Sodium methoxide (B1231860) in methanol

-

Hexane or Heptane

-

Saturated NaCl solution

-

Anhydrous Sodium Sulfate

-